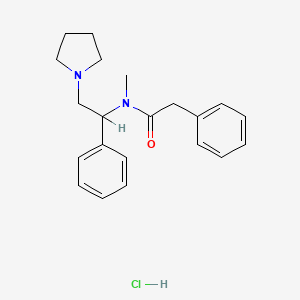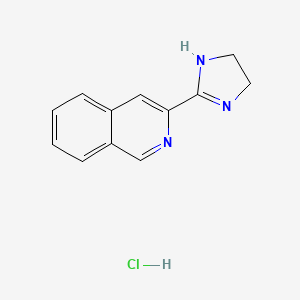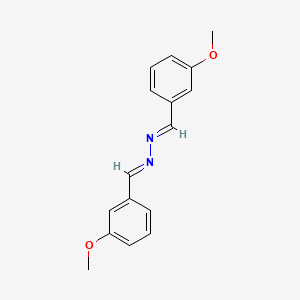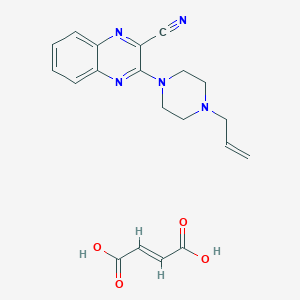
N-MPPP Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has a high affinity for κ receptors and does not exhibit binding at μ or δ sites . It is primarily used in scientific research due to its specific receptor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-MPPP Hydrochloride can be synthesized through the acylation of piperazine with halogenocarboxylic acid chlorides in an acidic medium. The process involves the following steps:
Acylation: Piperazine is reacted with halogenocarboxylic acid chlorides.
Hydrochloride Formation: The resulting product is converted into its hydrochloride salt form.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned acylation process under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-MPPP Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.
Scientific Research Applications
N-MPPP Hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a model compound for studying selective κ opioid receptor agonists.
Biology: Researchers use it to investigate the role of κ receptors in biological systems.
Medicine: It is studied for its potential therapeutic effects and side effects related to κ receptor activation.
Industry: It is used in the development of new pharmacological agents targeting κ receptors
Mechanism of Action
N-MPPP Hydrochloride exerts its effects by selectively binding to κ opioid receptors. This binding leads to the activation of intracellular signaling pathways, which modulate various physiological responses. The primary molecular targets are the κ receptors, and the pathways involved include G-protein coupled receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-α-pyrrolidinopropiophenone (4-MePPP): A stimulant drug and substituted cathinone with structural similarities to N-MPPP Hydrochloride.
α-Pyrrolidinopropiophenone (α-PPP): Another stimulant with a similar core structure.
3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP): A compound with similar stimulant properties.
Uniqueness
This compound is unique due to its high selectivity for κ opioid receptors, which distinguishes it from other compounds that may have broader receptor activity. This selectivity makes it particularly valuable for research focused on κ receptor-mediated effects.
Properties
IUPAC Name |
N-methyl-2-phenyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJKMJWQLJIRGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-61-8 |
Source


|
| Record name | Benzeneacetamide, N-methyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;hydrochloride](/img/structure/B10768357.png)
![(6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B10768368.png)

![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B10768382.png)
![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B10768389.png)
![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B10768395.png)




![but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B10768421.png)
![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B10768427.png)
![1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid](/img/structure/B10768440.png)

